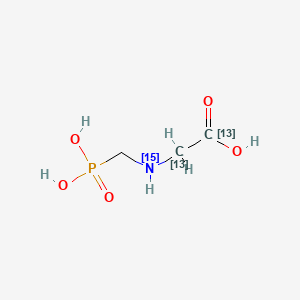

Glyphosate-13C2,15N

Overview

Description

Glyphosate-13C2,15N is an isotopically labeled form of glyphosate, a widely used herbicide. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for tracing and studying the environmental fate and degradation pathways of glyphosate in various ecosystems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glyphosate-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glyphosate molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of isotopically labeled glycine with phosphonomethylglycine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the product .

Chemical Reactions Analysis

Types of Reactions

Glyphosate-13C2,15N undergoes various chemical reactions, including:

Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA).

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from the reactions of this compound include aminomethylphosphonic acid (AMPA) and various other degradation products. These products are often analyzed using techniques such as HPLC and mass spectrometry to understand the degradation pathways and environmental impact of glyphosate .

Scientific Research Applications

Environmental Monitoring

Leaching and Degradation Studies

Glyphosate-13C2,15N is utilized in field lysimeter experiments to study its leaching behavior and degradation in soil. Research indicates that this compound can provide insights into the transport and transformation of glyphosate in agricultural settings. For instance, a study observed the δ15N values in leachates over time, revealing significant changes that correlate with glyphosate application and degradation processes . The isotopic labeling facilitates sensitive quantification of glyphosate residues and its metabolites, such as aminomethylphosphonic acid (AMPA), using techniques like isotopic ratio mass spectrometry (IR-MS) and high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS/MS) .

Agricultural Research

Impact on Crop Yield

Research has demonstrated that glyphosate can enhance crop yields significantly. The application of this compound allows for precise tracking of glyphosate's effects on plant uptake and metabolism. Studies suggest that glyphosate can improve growth conditions for crops by controlling weeds effectively, leading to yield increases of up to 20% in certain regions . The stable isotope labeling helps differentiate between natural and synthetic sources of nitrogen in plants, providing a clearer picture of nutrient dynamics within agroecosystems .

Toxicological Studies

Assessment of Health Risks

The use of this compound extends into toxicological assessments, particularly concerning its potential health impacts. The compound aids in understanding the metabolic pathways of glyphosate and its metabolites within biological systems. This is crucial for evaluating the risks associated with glyphosate exposure, including its controversial links to non-Hodgkin lymphoma and other health issues . By analyzing biological samples labeled with stable isotopes, researchers can better assess the bioavailability and toxicity of glyphosate residues in food products and environmental samples.

Case Studies

Mechanism of Action

Glyphosate-13C2,15N exerts its effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the synthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of shikimate and depletion of essential amino acids, ultimately causing plant death. The isotopic labeling allows researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved in glyphosate’s action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glyphosate-13C2,15N include:

- Glyphosate-2-13C,15N

- Glyphosate-3-13C

- Aminomethylphosphonic acid-13C

- Glufosinate-ammonium

Uniqueness

This compound is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical studies. This dual labeling allows for more precise tracing and quantification of glyphosate and its degradation products in environmental and biological samples .

Biological Activity

Glyphosate-13C2,15N is a stable isotopically labeled variant of glyphosate, a widely used herbicide. This compound has garnered significant attention in scientific research due to its biological activity, environmental behavior, and implications for agricultural practices. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Glyphosate is a non-selective herbicide that inhibits the shikimic acid pathway, which is essential for the growth of many plants and microorganisms. The incorporation of stable isotopes like carbon-13 () and nitrogen-15 () allows researchers to trace the fate of glyphosate in biological systems and the environment.

Biological Activity

1. Uptake and Translocation in Plants

Studies have shown that this compound is taken up by plants, particularly in maize. In a field study, it was observed that was enriched in all compartments of maize plants (roots, shoots, and cobs), indicating effective uptake and translocation. Conversely, was primarily enriched in the roots . This suggests that while glyphosate can be absorbed by plants, its distribution may vary based on the isotopic labeling.

2. Degradation Products

Glyphosate degrades into several metabolites, including aminomethylphosphonic acid (AMPA). Research indicates that this compound undergoes rapid degradation in soil and leachates, with low recoveries for glyphosate itself but higher recoveries for and , suggesting the formation of non-extractable residues . The degradation process can lead to the accumulation of nutrients like ammonium (), which can be utilized by plants as a nitrogen source.

Analytical Methods

The determination of this compound and its metabolites involves sophisticated analytical techniques. For instance:

- High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has been employed to quantify glyphosate and AMPA in various environmental samples.

- A study reported limits of detection (LOD) for this compound at 0.02 µg/mL and limits of quantification (LOQ) at 0.05 µg/mL, demonstrating high sensitivity in analytical methods used .

Case Studies

Case Study 1: Environmental Impact Assessment

In an assessment of glyphosate's impact on riparian ecosystems, researchers found that this compound significantly affected microbial communities in soil-water systems. The study highlighted preferential utilization of phosphorus derived from glyphosate by microorganisms, indicating potential ecological consequences from its application .

Case Study 2: Agricultural Application

A comprehensive study evaluated glyphosate's effectiveness in controlling weeds during maize cultivation. The results indicated that this compound effectively reduced weed biomass while promoting maize growth through enhanced nutrient availability from degraded glyphosate products .

Table 1: Analytical Performance for this compound

| Compound | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) | Linearity (R²) |

|---|---|---|---|---|

| This compound | 0.05–5 | 0.02 | 0.05 | 0.999 |

| AMPA | 0.05–5 | 0.02 | 0.05 | 0.996 |

| N-acetyl-AMPA | 0.05–5 | 0.02 | 0.05 | 0.998 |

Table 2: Uptake and Distribution of Isotopes in Maize

| Plant Compartment | Recovery (%) | Recovery (%) |

|---|---|---|

| Roots | 19% | 54% |

| Shoots | 11% | N/A |

| Cobs | 12% | N/A |

Q & A

Q. What experimental methodologies are recommended for quantifying Glyphosate-13C₂,15N in biological matrices, and how do isotopic labels improve accuracy?

Basic Research Focus

Glyphosate-13C₂,15N is widely used as an internal standard (IS) in mass spectrometry to correct matrix effects and ionization efficiency variations. For example, in rat plasma analysis, protein filtration followed by solid-phase extraction (SPE) and UHPLC-MS/MS (Sciex API 5500) achieves a lower limit of quantification (LLOQ) of 0.05 mL, with isotopic labels minimizing co-eluting interference . The ¹³C and ¹⁵N labels ensure near-identical chromatographic behavior to unlabeled glyphosate, enabling precise quantification via isotope dilution.

Methodological Considerations

- Internal Standard Preparation : Use Glyphosate-13C₂,15N at concentrations matching the expected analyte range to avoid saturation.

- Matrix Effects : Validate recovery rates (e.g., 85–110%) across species-specific matrices (e.g., plasma, urine) .

Q. How can ¹H–¹⁵N and ¹³C–¹⁵N coupling constants in NMR spectroscopy resolve structural ambiguities in glyphosate derivatives?

Advanced Research Focus

Long-range ¹H–¹⁵N couplings (e.g., ⁴–⁵J) and direct ¹³C–¹⁵N spin-spin coupling constants (SSCCs) provide critical insights into molecular conformation and reaction mechanisms. For instance, in studies of Dimroth rearrangements, ¹H–¹⁵N HMBC NMR confirmed nitrogen atom positions in heterocyclic intermediates by detecting correlations between protons and labeled ¹⁵N nuclei (e.g., JH–N = 69.7 Hz in imidazole derivatives) .

Experimental Design

- Labeling Strategy : Synthesize Glyphosate-13C₂,15N via ¹⁵N-ammonia or ¹³C-labeled precursors to ensure site-specific incorporation.

- Spectral Acquisition : Use 2D ¹H–¹⁵N HMBC and ¹³C–¹⁵N HSQC to map connectivity, with DMSO-<i>d</i>6 as a solvent to minimize proton exchange .

Q. What protocols mitigate isotopic dilution or contamination risks in tracer studies using Glyphosate-13C₂,15N?

Basic Research Focus

Isotopic dilution can arise from natural-abundance ¹³C/¹⁵N in biological samples or improper handling. Key mitigation steps include:

- Storage : Maintain at –20°C in amber vials to prevent photodegradation and isotopic exchange .

- Sample Preparation : Acidify matrices (e.g., plasma with 0.1% H3PO4) to stabilize glyphosate and reduce microbial ¹⁵N assimilation .

Advanced Validation

- Cross-Contamination Checks : Analyze blank samples spiked with unlabeled glyphosate to detect carryover.

- Isotopic Purity : Confirm via high-resolution MS (e.g., ≥98% ¹³C/¹⁵N enrichment) .

Q. How can researchers resolve contradictions in glyphosate degradation pathways using dual-labeled isotopes?

Advanced Research Focus

Conflicting degradation pathways (e.g., microbial vs. photolytic) can be disentangled using ¹³C and ¹⁵N dual labeling. For example:

- Pathway A (Microbial) : ¹⁵N-AMPA (aminomethylphosphonic acid) predominates in soil, detected via SPE-LC-MS/MS.

- Pathway B (Photolytic) : ¹³CO2 release indicates oxidative cleavage, quantified by isotope-ratio MS .

Data Reconciliation

- Tracer Partitioning : Calculate ¹⁵N recovery rates in degradation products (e.g., soil vs. water phases) to identify dominant pathways .

- Statistical Models : Use ANOVA to assess variance between biological replicates and exclude outliers with >20% deviation .

Q. What are the best practices for synthesizing Glyphosate-13C₂,15N derivatives to study reaction mechanisms?

Advanced Research Focus

Synthesis of labeled derivatives (e.g., 3-arylisothiazoles) requires precise control of ¹⁵N incorporation. For example:

- Nitrogen Source : Use ¹⁵N-KNO2 (86% enrichment) in phosphoric acid to generate single isotopomers .

- Reaction Monitoring : Track ¹³C–¹⁵N SSCCs (e.g., JC–N = 2.3 Hz) via <sup>13</sup>C NMR to confirm bond formation/cleavage .

Quality Control

Properties

IUPAC Name |

2-(phosphonomethyl(15N)amino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-QZJDPFNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([15NH][13CH2][13C](=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.